Ethyl 2-(4-methoxyphenyl)propanoate
Description
Properties
CAS No. |
2901-41-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
GGWHMTMLIFDQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that derivatives of ethyl 2-(4-methoxyphenyl)propanoate exhibit significant antioxidant properties. For instance, compounds synthesized from this structure have shown to scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid .
- Anticancer Properties : this compound derivatives have been tested for their cytotoxic effects against various cancer cell lines. Studies demonstrate that these compounds exhibit selective toxicity towards glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, indicating their potential as anticancer agents .
- Metabolic Disease Treatment : The compound has been investigated for its role in treating metabolic diseases associated with insulin resistance. A crystalline form of related compounds has been developed for pharmaceutical formulations aimed at addressing these conditions .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Esterification Reactions : The formation of the ester bond is crucial for the compound's biological activity. Various reagents and conditions can be optimized to enhance yield and purity.
- Functionalization : The introduction of different functional groups onto the phenyl ring allows for the development of a library of derivatives with varied biological activities.
Case Studies
- Antioxidant and Anticancer Activity : A study focused on synthesizing derivatives from this compound showed enhanced antioxidant activity compared to traditional antioxidants. Additionally, these derivatives were tested against cancer cell lines, revealing promising results in inhibiting cell proliferation .
- Pharmaceutical Formulations : Research on the crystalline form of related compounds has demonstrated improved solubility and bioavailability, which are critical factors in drug formulation for metabolic diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Effectiveness (relative to control) |
|---|---|---|
| Antioxidant | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.4 times higher than ascorbic acid |
| Anticancer (U-87) | This compound derivative | Significant cytotoxicity observed |
| Anticancer (MDA-MB-231) | This compound derivative | Moderate cytotoxicity |
Comparison with Similar Compounds
Key Observations :
- Chain Length: Substituting ethyl with butyl (e.g., Butyl 2-(4-methoxyphenyl)propanoate) increases lipophilicity, improving solubility in organic solvents but may reduce aqueous solubility .
- Functional Groups: The addition of a dimethylamino group () introduces basicity, enabling salt formation (e.g., hydrochloride), which is critical for pharmacokinetics in drug design.
Esterification and Alkylation
- This compound: Synthesized via α-alkylation of ethyl propanoate precursors using 4-methoxyphenyl halides or via copper-mediated cross-coupling (e.g., Hybrid-RuII catalysis, 10 mol% catalyst loading; ).
- Ethyl 2-(2-Bromo-4-methoxyphenyl)propanoate: Achieved via bromination at the ortho position, yielding a halogenated intermediate for further functionalization (66% yield; ).
Pharmacologically Active Derivatives
- α-Amino-β-ketoesters: Ethyl 2-[(4-methoxyphenyl)amino]-3-oxo-3-(4-cyanophenyl)propanoate () demonstrates bioactivity in kinase inhibition (mass: 358.1165 Da), synthesized via N-heterocyclic carbene catalysis.
- Venlafaxine Impurities: Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () is a key impurity in antidepressant synthesis, requiring rigorous chromatographic purification (silica gel, 5% ethyl acetate/petroleum ether).
Spectroscopic and Analytical Data
- NMR Profiles: Derivatives like Ethyl 2-[(4-methoxyphenyl)amino]-3-oxo-3-(4-methylphenyl)propanoate () exhibit distinct δ values for aromatic protons (6.72–8.02 ppm) and ester groups (4.12 ppm for –OCH2CH3).
- Chromatography : Purification typically employs silica gel columns with gradients of CH2Cl2/CH3OH (30:1) or ethyl acetate/petroleum ether ().
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the esterification of 2-(4-methoxyphenyl)propanoic acid with ethanol under acid catalysis. Sulfuric acid or hydrochloric acid typically facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction proceeds via the following general scheme:
Key Parameters :
Industrial Adaptation
Continuous flow reactors improve efficiency by minimizing side reactions. For instance, tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15) achieve 95% conversion at reduced residence times (1–2 hours).
Malonic Ester Synthesis
Alkylation and Decarboxylation
This method constructs the carbon skeleton via diethyl malonate alkylation, followed by hydrolysis and decarboxylation:
Advantages and Limitations
Biocatalytic Reduction
Enzymatic Asymmetric Synthesis
Old Yellow Enzymes (OYEs) enable enantioselective reduction of α,β-unsaturated esters. For example, ethyl 3-(4-methoxyphenyl)-2-oxopropanoate is reduced to the (S)-alcohol, which is esterified:
Optimization :
Nucleophilic Substitution
Phase-Transfer Catalysis
Ethyl 2-chloropropionate reacts with 4-methoxyphenoxide under phase-transfer conditions:
Conditions :
-
Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Solvent : Dichloromethane/water biphasic system.
Industrial-Scale Production
Continuous Flow Esterification
Solid acid catalysts (e.g., sulfonated graphene oxide) in microreactors enhance throughput:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 80°C |
| Conversion | 99% |
| Catalyst Lifetime | >500 cycles |
Transesterification
Methyl or benzyl esters are converted to ethyl esters using ethanol and lipase catalysts:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Esterification | 80–92 | 95–98 | High | Moderate |
| Malonic Ester | 75–80 | 98 | Moderate | Low |
| Biocatalytic | 94 | 99 | High | High |
| Phase-Transfer | 97 | 96 | High | Moderate |
| Continuous Flow | 99 | 99 | Very High | High |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-(4-methoxyphenyl)propanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or copper-mediated cross-linking. For example, thioester intermediates (e.g., S-4-Tolyl 2-(4-Methoxyphenyl)propanethioate) are prepared using 2-(4-methoxyphenyl)propanoic acid, 4-methylbenzenethiol, and carbodiimide coupling agents in dichloromethane . Reaction yields (e.g., 66–70%) depend on catalyst choice (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), temperature (-78°C to 23°C), and purification methods (silica gel chromatography). Continuous flow reactors and advanced distillation techniques improve industrial-scale purity .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For instance, NMR (101 MHz, CDCl) reveals key signals: δ 175.0 (ester carbonyl), 158.7 (aromatic C-O), and 55.3 (methoxy group) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calcd. 330.1489 for CHNO) . Infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm) and aromatic C-H bends.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography with ethyl acetate/petroleum ether (5–10% gradient) is standard . For polar byproducts, recrystallization in ethanol or hexane improves purity. Advanced methods like preparative HPLC or centrifugal partition chromatography resolve enantiomers or structurally similar impurities .
Q. How does the methoxy substituent influence the compound’s stability and reactivity?
- Methodological Answer : The 4-methoxy group enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution. However, steric hindrance from the ethyl ester group may reduce nucleophilic attack at the carbonyl. Stability studies under varying pH (e.g., 2–12) and temperatures (25–80°C) reveal decomposition pathways (e.g., hydrolysis to 2-(4-methoxyphenyl)propanoic acid) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms for the synthesis of this compound?
- Methodological Answer : Discrepancies between Friedel-Crafts and transition metal-catalyzed pathways (e.g., Ni-catalyzed C-O bond arylation ) require mechanistic probes:
- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps.
- DFT Calculations : Model intermediates to assess energy barriers for alkylation vs. arylation pathways.
- In Situ Spectroscopy : Monitor reaction progress via Raman or IR to detect transient species .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituent effects are quantified via Hammett plots. Electron-withdrawing groups (e.g., nitro) at the para position reduce aryl ring nucleophilicity, slowing Suzuki-Miyaura coupling. Steric bulk at the propanoate β-carbon (e.g., methyl vs. ethyl) alters transition state geometry, affecting diastereoselectivity in asymmetric hydrogenation .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Impurities like 4-methoxyphenylpropanol (from incomplete esterification) require UPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water). Limits of detection (LOD < 0.1%) are validated via spike-recovery experiments. For chiral impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against targets like cyclooxygenase-2 (COX-2). QSAR models correlate logP values (1.5–3.0) with membrane permeability. MD simulations (50 ns) assess binding stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
